![molecular formula C11H16ClNO2 B6611301 methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride CAS No. 2763750-20-3](/img/structure/B6611301.png)
methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride (MEPH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine and is a member of the 2-amino-2-arylacetate family of compounds. MEPH has been used in research studies to investigate the biochemical and physiological effects of this compound on various biological systems.
Scientific Research Applications
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been studied for its potential applications in scientific research. It has been used to study the biochemical and physiological effects of this compound on various biological systems. It has been used as a model compound for studying the effects of drugs on the nervous system, as well as for studying the effects of compounds on cell growth and differentiation. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been used to study the effects of compounds on the immune system and to investigate the potential therapeutic effects of compounds on various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is not fully understood. However, it is believed that methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride acts as an agonist at certain receptors in the nervous system, which leads to the activation of certain pathways and the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the inhibition of enzyme activity, and the modulation of cell growth and differentiation. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has several advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it is relatively stable in solution. In addition, it has a relatively low toxicity and can be used in a wide range of biological systems. However, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is not suitable for use in clinical trials due to its potential toxic effects.
Future Directions
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has a wide range of potential applications in scientific research and medicine. Potential future directions include further investigation of its mechanism of action, its potential therapeutic effects, and its potential as a drug delivery system. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride could be used to study the effects of drugs on the nervous system, as well as for studying the effects of compounds on cell growth and differentiation. Finally, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride could be used to study the effects of compounds on the immune system and to investigate the potential therapeutic effects of compounds on various diseases.
Synthesis Methods
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is synthesized from the reaction of 4-ethylphenol with formaldehyde and hydrochloric acid. The reaction is carried out in a basic solution, usually aqueous sodium hydroxide, and the product is isolated by a series of recrystallization steps. The yield of the reaction is typically high, with yields of up to 90% reported.
properties
IUPAC Name |
methyl 2-amino-2-(4-ethylphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFQHMVGDZIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride |
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